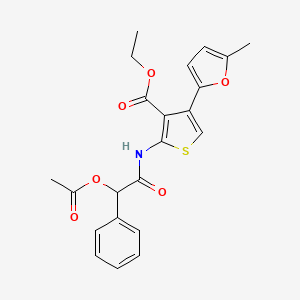

Ethyl 2-(2-acetoxy-2-phenylacetamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate

Description

This compound features a thiophene core substituted at positions 2, 3, and 2. The key functional groups include:

- Position 2: A 2-acetoxy-2-phenylacetamido group, combining acetylated phenylacetic acid with an amide linkage.

- Position 3: An ethyl ester, enhancing lipophilicity.

Its structure suggests applications in medicinal chemistry, particularly as a prodrug (via acetoxy hydrolysis) or a scaffold for targeting enzymes/receptors through hydrogen bonding (amide) and π-π interactions (furan, phenyl) .

Properties

IUPAC Name |

ethyl 2-[(2-acetyloxy-2-phenylacetyl)amino]-4-(5-methylfuran-2-yl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO6S/c1-4-27-22(26)18-16(17-11-10-13(2)28-17)12-30-21(18)23-20(25)19(29-14(3)24)15-8-6-5-7-9-15/h5-12,19H,4H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFJYPJJIHNMER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(O2)C)NC(=O)C(C3=CC=CC=C3)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(2-acetoxy-2-phenylacetamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound is characterized by a complex structure that includes:

- An ethyl ester group

- An acetoxy group

- A thiophene ring

- A furan moiety

The molecular formula is , and its molecular weight is approximately 372.44 g/mol.

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of compounds similar to this compound. Research indicates that derivatives of thiophene exhibit significant antibacterial and antifungal properties. For instance, compounds with similar structures have shown effectiveness against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory potential. Studies suggest that compounds containing furan and thiophene moieties can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models, including carrageenan-induced paw edema in rats .

Anticancer Activity

Research has also explored the anticancer properties of similar compounds. Preliminary studies indicate that derivatives can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle proteins and activation of caspases . The presence of the acetoxy group may enhance the lipophilicity of the compound, potentially improving its bioavailability and efficacy against tumor cells.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in inflammatory pathways.

- Cell Cycle Arrest : Some studies indicate that these compounds can induce G1 or G2/M phase arrest in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been implicated in the apoptosis of cancer cells.

Case Studies

-

Case Study on Antimicrobial Activity : A study conducted on a series of thiophene derivatives demonstrated significant antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Compound MIC (µg/mL) Target Bacteria Thiophene Derivative A 10 Staphylococcus aureus Thiophene Derivative B 25 Escherichia coli Ethyl Compound 50 Pseudomonas aeruginosa - Case Study on Anti-inflammatory Effects : In an experimental model, a thiophene derivative was administered to rats, resulting in a significant reduction in paw edema compared to control groups, indicating strong anti-inflammatory properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Derivatives with Modified Amino Substituents

Ethyl 2-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-4-(5-methylfuran-2-yl)thiophene-3-carboxylate

- Key Differences: Replaces the acetoxy-phenylacetamido group with a sulfanylacetyl-linked thienopyrimidine moiety.

- Impact: Molecular Weight: 487.6 g/mol (vs. ~400–450 g/mol for the parent compound), increasing steric bulk . Bioactivity: The thienopyrimidine group may enhance kinase inhibition or DNA intercalation due to planar aromaticity .

Ethyl 2-(2-chloroacetamido)-4-(furan-2-yl)thiophene-3-carboxylate

- Key Differences : Substitutes acetoxy-phenylacetamido with chloroacetamido.

- Impact :

Ethyl 5-acetyl-2-[(2-chlorobenzoyl)amino]-4-phenylthiophene-3-carboxylate

Derivatives Synthesized via Gewald’s Method

Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate

- Key Differences: Amino and cyano groups at positions 5 and 4, respectively.

- Impact: Hydrogen Bonding: The amino group facilitates interactions with biological targets (e.g., enzymes) . Polarity: Cyano increases solubility but may reduce bioavailability .

Derivatives with Furan/Thiophene Hybrid Scaffolds

Ethyl 4-(5-methylfuran-2-yl)-2-(phenylamino)thiophene-3-carboxylate

- Key Differences: Phenylamino substituent at position 2.

- Impact: Aromatic Stacking: The phenylamino group may improve binding to aromatic residues in proteins . Metabolic Stability: Susceptible to oxidative metabolism due to the aniline group .

Structural and Pharmacological Analysis

Substituent Effects on Bioactivity

| Compound | Key Substituents | Potential Bioactivity |

|---|---|---|

| Target Compound | Acetoxy-phenylacetamido, 5-methylfuran | Prodrug potential, anti-inflammatory |

| Ethyl 2-(2-chloroacetamido)-4-furan | Chloroacetamido | Alkylating agent, anticancer |

| Ethyl 5-acetyl-2-chlorobenzoyl derivative | Chlorobenzoyl, acetyl | Kinase inhibition, antimicrobial |

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | XLogP3 | Rotatable Bonds |

|---|---|---|---|

| Target Compound | ~420 (estimated) | ~4.5 | 6 |

| Ethyl 2-thienopyrimidine derivative | 487.6 | 6.0 | 8 |

| Ethyl 5-amino-4-cyano derivative | 236.3 | 1.2 | 3 |

Q & A

Q. What are the established synthetic routes for preparing this thiophene derivative, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is synthesized via multi-step reactions, starting with the construction of the thiophene core followed by functionalization. A common approach involves:

Thiophene Core Formation : Cyclocondensation of ethyl acetoacetate with sulfur and substituted cyanoacetamides under reflux in ethanol (catalyzed by triethylamine) .

Functionalization : Sequential introduction of acetoxy-phenylacetamido and 5-methylfuran groups via nucleophilic acyl substitution, using DMF as a solvent and triethylamine as a base .

- Optimization : Adjust reaction time (5–8 hours for cyclocondensation), temperature (reflux at ~80°C), and stoichiometric ratios (1:1.2 molar ratio of core to substituent reagents). Monitor purity via TLC and HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Identify thiophene ring protons (δ 6.8–7.5 ppm) and ester carbonyl (δ ~165–170 ppm). The furan C-H (δ 6.2–6.5 ppm) and acetoxy methyl (δ 2.0–2.3 ppm) are critical markers .

- FT-IR : Confirm amide N-H stretch (~3300 cm⁻¹) and ester C=O (~1720 cm⁻¹) .

- Mass Spectrometry : Use HRMS to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of COOEt group) .

Q. What solubility and stability profiles should be considered for handling this compound in laboratory settings?

- Methodological Answer :

- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Use ethanol or THF for recrystallization .

- Stability : Degrades under prolonged UV exposure. Store in amber vials at –20°C. Avoid strong acids/bases to prevent ester hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally analogous thiophene derivatives?

- Methodological Answer :

- Comparative Assays : Test the compound alongside analogs (e.g., chloro- vs. bromo-substituted derivatives) under standardized conditions (e.g., MTT assay for cytotoxicity) .

- Structure-Activity Analysis : Use molecular docking to correlate substituent effects (e.g., 5-methylfuran’s electron-donating nature) with target binding (e.g., COX-2 inhibition) .

- Meta-Analysis : Reconcile discrepancies by adjusting for assay variables (e.g., cell line specificity, IC50 thresholds) .

Q. What strategies are recommended for elucidating the reaction mechanism of this compound’s interaction with biological targets?

- Methodological Answer :

- Kinetic Studies : Perform time-resolved fluorescence quenching to measure binding constants (Kd) with enzymes like topoisomerase II .

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during target binding .

- Mutagenesis : Engineer target proteins (e.g., single-point mutations in kinase domains) to identify critical interaction sites .

Q. How can researchers optimize the compound’s selectivity to minimize off-target effects in pharmacological studies?

- Methodological Answer :

- Proteome Profiling : Use affinity chromatography coupled with LC-MS/MS to identify non-target binding partners .

- Dosage-Dependent Studies : Establish EC50/IC50 ratios across multiple targets (e.g., cancer vs. normal cell lines) .

- Derivatization : Introduce steric hindrance (e.g., methyl groups) near the acetamido moiety to enhance specificity .

Experimental Design & Data Analysis

Q. What in vitro and in vivo models are most suitable for evaluating this compound’s anti-inflammatory potential?

- Methodological Answer :

- In Vitro : LPS-induced TNF-α suppression in RAW 264.7 macrophages; IC50 determination via ELISA .

- In Vivo : Carrageenan-induced paw edema in rats; measure edema reduction at 50 mg/kg dosage .

- Controls : Compare with indomethacin and validate via COX-2 Western blot .

Q. How should researchers design stability studies to assess degradation pathways under physiological conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to pH 1–13 buffers (37°C) and analyze via HPLC for hydrolysis products (e.g., free carboxylic acid) .

- Oxidative Stress : Treat with H2O2 (3% v/v) and monitor via LC-MS for sulfoxide/sulfone derivatives .

- Photolytic Stability : Use a UV chamber (320–400 nm) and track degradation kinetics .

Safety & Handling

Q. What personal protective equipment (PPE) and ventilation protocols are mandatory for handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles. Use N95 respirators if airborne dust is generated .

- Ventilation : Conduct reactions in a fume hood with ≥100 fpm airflow. Install HEPA filters for powder handling .

Q. How should accidental spills or exposures be managed in compliance with safety guidelines?

- Methodological Answer :

- Spill Control : Absorb with inert material (vermiculite), seal in containers, and dispose as hazardous waste .

- Exposure Response : For skin contact, wash with 10% polyethylene glycol; for inhalation, move to fresh air and monitor for respiratory distress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.